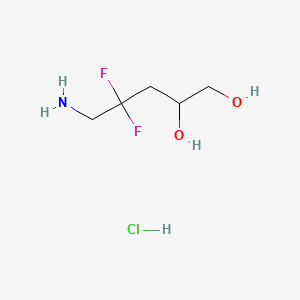
5-Amino-4,4-difluoropentane-1,2-diolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4,4-difluoropentane-1,2-diol hydrochloride is a chemical compound with the molecular formula C5H11F2NO2·HCl It is a derivative of pentane, featuring amino and diol functional groups along with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4,4-difluoropentane-1,2-diol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the fluorination of a suitable pentane derivative, followed by the introduction of amino and diol groups through a series of chemical reactions. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-4,4-difluoropentane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
5-amino-4,4-difluoropentane-1,2-diol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-amino-4,4-difluoropentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino and diol groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2,2-difluoropentane-1,4-diol hydrochloride
- 5-amino-3,3-difluoropentane-1,2-diol hydrochloride
Uniqueness
5-amino-4,4-difluoropentane-1,2-diol hydrochloride is unique due to the specific positioning of its functional groups and fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H12ClF2NO2 |
|---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
5-amino-4,4-difluoropentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H11F2NO2.ClH/c6-5(7,3-8)1-4(10)2-9;/h4,9-10H,1-3,8H2;1H |
InChI Key |
ROEFPHIGZXGDSC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)C(CN)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















